molecular formula C11H7ClO2 B042813 4-Chloro-1-naphthoic acid CAS No. 1013-04-3

4-Chloro-1-naphthoic acid

Cat. No.: B042813
CAS No.: 1013-04-3
M. Wt: 206.62 g/mol
InChI Key: SHCCGXNIGGRSMX-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular formula of C11H7ClO2 and an average mass of 206.625 Da . It is used in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors

Cellular Effects

Given its use in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 1-naphthoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C10H7COOH+SOCl2C10H6ClCOCl+SO2+HCl\text{C}_{10}\text{H}_{7}\text{COOH} + \text{SOCl}_{2} \rightarrow \text{C}_{10}\text{H}_{6}\text{ClCOCl} + \text{SO}_{2} + \text{HCl} C10​H7​COOH+SOCl2​→C10​H6​ClCOCl+SO2​+HCl

The intermediate 4-chloro-1-naphthoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as quinones, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: 4-chloro-1-naphthyl alcohol or 4-chloro-1-naphthaldehyde.

    Oxidation: 4-chloro-1,2-naphthoquinone.

Scientific Research Applications

4-Chloro-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

    1-Naphthoic Acid: Lacks the chlorine substitution, resulting in different reactivity and properties.

    2-Chloro-1-naphthoic Acid: Chlorine is substituted at the second position, leading to variations in chemical behavior.

    4-Bromo-1-naphthoic Acid: Bromine substitution instead of chlorine, affecting its reactivity and applications.

Uniqueness: 4-Chloro-1-naphthoic acid is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and interactions. This positional substitution can significantly alter the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCGXNIGGRSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508835
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-04-3
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A process for the preparation of 4-bromo-naphthalic acid anhydride by bromination of an alkali metal salt of naphthalic acid in an aqueous medium at a pH of 6.8 to 9 by dropwise adding 0.55 to 0.65 mol of bromine per mol of naphthalic acid and oxidizing the bromine at the same pH-value with chlorine. By this process 4-bromo-naphthalic acid anhydride can be obtained in a quantitative yield whereby the formation of 4-chloro-naphthalic acid is avoided.
Name
4-bromo-naphthalic acid anhydride
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alkali metal salt
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0.6 (± 0.05) mol
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Synthesis routes and methods II

Procedure details

The compound (8.33 g) obtained in (1) above and a 5% sodium hypochlorite solution (380 ml) were stirred with refluxing for 44 hours. The reaction mixture was cooled to room temperature and concentrated hydrochloric acid (10 ml) was dropwise added. The resulting solid was collected by filtration. The obtained solid was subjected to silica gel column chromatography (hexane-ethyl acetate) to give 1.96 g of a red-brown solid (yield 23%).
[Compound]
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compound
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8.33 g
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380 mL
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10 mL
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Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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